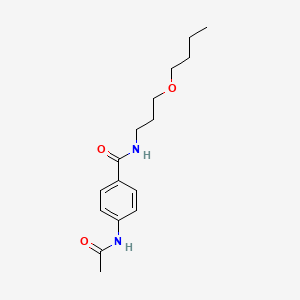

N-(3-BUTOXYPROPYL)-4-ACETAMIDOBENZAMIDE

Description

N-(3-Butoxypropyl)-4-acetamidobenzamide is a synthetic organic compound characterized by a benzamide core substituted with an acetamide group at the para position and a 3-butoxypropyl chain attached to the nitrogen atom.

Properties

IUPAC Name |

4-acetamido-N-(3-butoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-3-4-11-21-12-5-10-17-16(20)14-6-8-15(9-7-14)18-13(2)19/h6-9H,3-5,10-12H2,1-2H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDYFBHQVLDZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCNC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-4-acetamidobenzamide typically involves the reaction of 4-acetamidobenzoic acid with 3-butoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Butoxypropyl)-4-acetamidobenzamide can undergo various chemical reactions, including:

Oxidation: The butoxypropyl chain can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of butoxypropyl alcohols or carboxylic acids.

Reduction: Formation of butoxypropylamines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(3-Butoxypropyl)-4-acetamidobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction processes or alteration of metabolic pathways.

Comparison with Similar Compounds

Structural Comparison

| Compound Name | Core Structure | Key Substituents | CAS Number |

|---|---|---|---|

| N-(3-Butoxypropyl)-4-acetamidobenzamide | Benzamide | - 4-acetamido group - N-(3-butoxypropyl) chain |

Not listed |

| Butachlor | Chloroacetamide | - 2-chloro group - N-(butoxymethyl) chain - 2,6-diethylphenyl substitution |

23184-66-9 |

| 1,3-Butadiene | Aliphatic diene | - Two conjugated double bonds | 106-99-0 |

Key Observations :

- Butachlor shares the acetamide backbone but incorporates a chlorine atom and a bulky 2,6-diethylphenyl group, enhancing its herbicidal activity but increasing environmental persistence .

- Unlike 1,3-Butadiene (a volatile hydrocarbon), both the target compound and Butachlor are polar, semi-volatile organics with implications for environmental partitioning .

Environmental Monitoring Data (From Evidence)

The provided evidence includes STORET codes for Butachlor, reflecting its detection in water, sediment, and biological tissues. These parameters highlight its environmental impact and regulatory scrutiny:

| Compound Name | STORET Code & Measurement Matrix | Detection Range (Typical) |

|---|---|---|

| Butachlor | 04026 (DISS WTR REC UG/L) | Low ppb levels |

| 30380 (SED DRY WT UG/KG) | Moderate accumulation | |

| 30385 (TIS WET WT MG/KG) | Bioaccumulation observed |

Implications for this compound :

Toxicity and Regulatory Status

- Butachlor: Classified as a probable human carcinogen (EPA) due to chloroacetamide toxicity and persistence in water systems .

- This compound: No direct regulatory data is available, but the lack of electronegative groups (e.g., Cl) suggests lower acute toxicity.

Research Findings and Gaps

- Synthesis : The target compound’s synthesis likely mirrors methods for substituted benzamides, involving coupling of 4-acetamidobenzoic acid with 3-butoxypropylamine.

- Stability : Alkoxy chains are prone to oxidative degradation, but the propyl spacer may slow hydrolysis compared to Butachlor’s methyl group.

- Data Gaps: No peer-reviewed studies on the target compound were identified in the evidence. Further research is needed to confirm its environmental and toxicological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.